molecular formula C11H15NO B12901651 1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl]ethan-1-one CAS No. 752206-02-3

1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl]ethan-1-one

Cat. No.: B12901651
CAS No.: 752206-02-3
M. Wt: 177.24 g/mol
InChI Key: ILSPHACEDSEQQP-UHFFFAOYSA-N
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Description

1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl]ethan-1-one is an organic compound with the molecular formula C11H15NO . This structure features a cyclopent-2-en-1-one ring, a scaffold known in synthetic chemistry, linked to a 2,5-dihydro-1H-pyrrole (a pyrroline) ring via its nitrogen atom . The presence of both an enone system and a pyrroline ring makes this molecule a valuable bifunctional synthetic building block. The enone moiety is a classic electrophile susceptible to nucleophilic attack, while the dihydropyrrole ring can undergo further functionalization, such as oxidation to a pyrrole or other substitution reactions. Researchers can leverage this compound in the synthesis of more complex nitrogen-containing heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. The compound is provided for research and development purposes only. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

752206-02-3

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-[2-(2,5-dihydropyrrol-1-yl)cyclopent-2-en-1-yl]ethanone

InChI

InChI=1S/C11H15NO/c1-9(13)10-5-4-6-11(10)12-7-2-3-8-12/h2-3,6,10H,4-5,7-8H2,1H3

InChI Key

ILSPHACEDSEQQP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC=C1N2CC=CC2

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Approach

The synthesis of 1-[2-(2,5-dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl]ethan-1-one typically involves:

  • Formation of the cyclopentene ring system with appropriate substitution.
  • Introduction of the pyrrole ring via nitrogen-containing precursors.
  • Functionalization at the 1-position of the cyclopentene ring with an ethanone group.

Specific Synthetic Routes

Nickel-Catalyzed C-N Coupling Method

One effective method involves nickel(II) oxide catalyzed C-N coupling between pyrrole and cyclopentenyl ethanone derivatives. The reaction conditions and yields are summarized below:

Parameter Details
Catalyst Nickel(II) oxide (NiO)
Base Potassium carbonate
Solvent Ethanol and water mixture
Temperature 50 °C
Reaction time 24 hours
Yield Approximately 70%
Workup Extraction with ethyl acetate, washing, drying, and purification by preparative TLC
Monitoring Thin layer chromatography (TLC)

This method allows the coupling of pyrrole nitrogen to the cyclopentene ring bearing the ethanone substituent, confirmed by NMR and GC-MS analysis.

Titanium-Catalyzed [2+2+1] Cyclization

Advanced synthetic strategies employ titanium-catalyzed oxidative nitrene transfer reactions, which enable the formation of multisubstituted pyrroles from alkynes and diazenes. This method can be adapted to synthesize the pyrrole moiety attached to cyclopentene derivatives:

  • Catalyst system: Titanium(IV) chloride with zinc as reductant
  • Mechanism: Ti(II)/Ti(IV) redox cycle with nitrene transfer
  • Advantages: High selectivity and efficiency in pyrrole ring formation
  • Reaction conditions: Typically conducted under inert atmosphere with controlled temperature

Kinetic and mechanistic studies have shown that this method provides good yields and allows for structural diversity in the pyrrole substituents.

Gold-Catalyzed Cycloaddition Reactions

Gold catalysis has been reported for the synthesis and functionalization of heteroarenes including pyrroles. The gold-catalyzed [4+2] cycloaddition reactions can be used to construct the cyclopentene-pyrrole framework with ethanone substitution:

  • Catalyst: Gold complexes (e.g., Au(I) or Au(III) species)
  • Reaction type: [4+2] cycloaddition between vinylpyrroles and enones
  • Conditions: Mild temperatures, often in organic solvents
  • Outcome: Formation of substituted pyrrole derivatives with high regioselectivity

This approach is valuable for synthesizing complex pyrrole-containing molecules with functional groups such as ethanone.

Comparative Data Table of Preparation Methods

Method Catalyst/System Reaction Conditions Yield (%) Advantages Limitations
Nickel-catalyzed C-N coupling NiO, K2CO3 50 °C, 24 h, EtOH/H2O ~70 Simple, moderate yield Longer reaction time
Titanium-catalyzed cyclization TiCl4/Zn Inert atmosphere, controlled T Variable High selectivity, mechanistic clarity Requires inert conditions
Gold-catalyzed cycloaddition Au(I)/Au(III) complexes Mild temperature, organic solvent High Regioselective, versatile Catalyst cost, sensitivity

Research Findings and Notes

  • The nickel-catalyzed method is practical for laboratory-scale synthesis with straightforward workup and purification.
  • Titanium-catalyzed methods provide mechanistic insights and allow for the synthesis of diverse pyrrole derivatives, which can be adapted for the target compound.
  • Gold-catalyzed cycloadditions offer regioselective functionalization routes, useful for complex molecule assembly involving pyrrole and cyclopentene units.
  • Analytical techniques such as NMR, GC-MS, and TLC are essential for monitoring reaction progress and confirming product identity.
  • The choice of method depends on the desired scale, available catalysts, and functional group tolerance.

Chemical Reactions Analysis

1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethanone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, where halogens or other electrophiles replace hydrogen atoms.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring systems.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium or platinum.

Scientific Research Applications

1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares core structural motifs with several ethanone derivatives, differing primarily in substituents and ring systems:

Compound Name Key Structural Features Notable Substituents Reference
Target Compound Cyclopentene + 2,5-dihydro-1H-pyrrole Acetyl group at cyclopentene position -
2,2-Dichloro-1-(1H-pyrrol-2-yl)ethan-1-one Pyrrole ring + dichloro-ethanone Cl atoms at ethanone C2 position
1-(4-Chlorophenyl)-2-(piperidin-1-yl)ethanone Aryl-pyrrole + piperidine 4-Chlorophenyl, piperidine
2-Chloro-1-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one Dichlorophenyl-pyrrole + chloro-ethanone Dual Cl substituents

Key Observations :

  • Substituents like chlorine (in ) or sulfur-containing groups (e.g., dimethyl(oxo)-λ⁶-sulfanylidene in ) significantly alter electronic properties and solubility.

Comparison Table :

Compound Class Synthesis Method Yield Range Key Conditions Reference
Thiophene/Imidazo-triazole Derivatives General Procedure C Moderate-High 40°C, solvent-dependent
Sulfur-Containing Ethanones Ru-catalyzed High (70–85%) Room temperature, DFT-validated
Indole-Ethanone Hybrids One-pot three-component Moderate (50–65%) Bromine-mediated cyclization
Physicochemical Properties
  • Melting Points: The sulfur-containing derivative 1f in melts at 137.3–138.5°C, while dichloro-pyrrole ethanone in has a triclinic crystal structure (density 1.574 g/cm³). Halogenated analogs (e.g., ) likely exhibit higher melting points due to increased molecular symmetry and halogen interactions.
  • Solubility :
    • Polar groups (e.g., methoxy in ) enhance aqueous solubility, whereas hydrophobic substituents (e.g., trifluoromethyl in ) favor organic solvents.

Biological Activity

1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl]ethan-1-one, a heterocyclic compound, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the following properties:

PropertyValue
CAS Number 752206-02-3
Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
IUPAC Name 1-[2-(2,5-dihydropyrrol-1-yl)cyclopent-2-en-1-yl]ethanone
Canonical SMILES CC(=O)C1CCC=C1N2CC=CC2

The biological activity of 1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl]ethan-1-one is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Potential pathways influenced by this compound include:

  • Signal Transduction : Involvement in cellular signaling pathways.
  • Metabolic Processes : Interaction with metabolic enzymes.
  • Gene Expression Regulation : Potential effects on transcription factors.

Biological Activity

Research has identified several biological activities associated with this compound:

Antioxidant Activity

Studies have shown that derivatives of pyrrole compounds exhibit significant hydroxyl radical scavenging activity. For instance, compounds similar to 1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl]ethan-1-one demonstrated effective inhibition of lipid peroxidation and free radical generation in vitro .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. For example, it has shown potential in inhibiting specific enzymes involved in metabolic processes, which could be beneficial in therapeutic contexts. The inhibition levels were assessed through various assays, indicating effective concentration-dependent responses .

Case Studies

Several studies have investigated the biological effects of compounds related to 1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-y]ethanone:

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial properties of pyrrole derivatives against various bacterial strains. Results indicated that these compounds exhibited significant antibacterial activity, suggesting their potential as therapeutic agents .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of similar compounds on cancer cell lines. The results demonstrated that certain derivatives could induce apoptosis in cancer cells, highlighting their potential role in cancer therapy .

Comparative Analysis

To better understand the uniqueness of 1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-y]ethanone, a comparison with similar compounds is essential:

CompoundBiological ActivityReference
2,5-Dihydro-pyrrole derivativesAntioxidant and enzyme inhibition
Cyclopentene derivativesVaries; some show antibacterial
Ethanone derivativesTypically involved in metabolic processes

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl]ethan-1-one?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving cyclization or coupling reactions. For example, similar pyrrole derivatives are synthesized using tert-butyl carbamate intermediates (as seen in tert-butyl 3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxylate) followed by deprotection and functionalization . Optimization of reaction conditions (e.g., temperature, catalysts like Pd for cross-coupling) is critical to improve yield. Gas chromatography (GC) or HPLC should monitor reaction progress, with purity confirmed via NMR and mass spectrometry .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm regiochemistry of the cyclopentene and pyrrole moieties.
  • FT-IR : To identify carbonyl (C=O) stretching frequencies (~1700 cm1^{-1}) and unsaturated bonds.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.
  • XRD : Single-crystal X-ray diffraction (if crystallizable) resolves bond lengths and angles, as demonstrated in related enone structures .

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved using crystallographic refinement tools?

  • Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in electron density maps. For example, partial disorder in the cyclopentene ring can be modeled using restraints on bond lengths and angles. High-resolution data (>1.0 Å) improves accuracy, and hydrogen atom positions are refined using riding models. Twinning or pseudosymmetry, common in strained cyclic systems, requires careful analysis via PLATON or ROTAX .

Q. What computational strategies are effective for studying the compound’s electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Solvent effects are modeled using PCM. For reaction mechanism studies (e.g., cyclization), transition-state optimization with frequency analysis validates saddle points. Software like Gaussian or ORCA is recommended, referencing protocols from analogous enone systems .

Q. How can researchers design derivatives of this compound for bioactivity studies?

  • Methodological Answer : Focus on functionalizing the pyrrole or cyclopentene rings. For example:

  • Introduce electron-withdrawing groups (e.g., -NO2_2, -CF3_3) to the pyrrole ring to modulate electronic properties.
  • Replace the acetyl group with bioisosteres (e.g., trifluoromethyl ketone) to enhance metabolic stability.
  • Use click chemistry (e.g., azide-alkyne cycloaddition) to append fluorescent tags for cellular tracking, as seen in maleimide-dextran conjugates .

Q. What experimental approaches address discrepancies in spectroscopic vs. crystallographic data?

  • Methodological Answer : Contradictions between NMR-derived conformers and XRD structures may arise from dynamic effects (e.g., ring puckering). Solutions include:

  • Variable-temperature NMR to probe conformational exchange.
  • DFT-based conformational searches to identify low-energy states.
  • Re-refinement of XRD data with alternative space groups or disorder models .

Safety & Hazard Mitigation

Q. What safety protocols are critical during synthesis and handling?

  • Methodological Answer : Refer to safety data sheets (SDS) for analogous compounds (e.g., acute toxicity Category 4 for inhalation/dermal/oral exposure) . Use fume hoods for reactions involving volatile intermediates. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Spill containment requires inert adsorbents (e.g., vermiculite), and waste disposal follows institutional guidelines for halogenated/organic waste .

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